Ethyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Ethyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C25H31N3O7S2 and its molecular weight is 549.66. The purity is usually 95%.
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Biological Activity
Ethyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydrothieno[2,3-c]pyridine derivatives, known for various pharmacological properties including anti-inflammatory and anticancer activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups essential for its biological activity. The presence of a sulfonamide group and a morpholine moiety enhances its interaction with biological targets.
Anti-inflammatory Properties
Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine can inhibit the production of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in vitro. For example, one study demonstrated that certain derivatives exhibited potent inhibitory activity against LPS-stimulated TNF-alpha production in rat whole blood, suggesting that this compound may also possess similar anti-inflammatory properties .
Macrophage Migration Inhibition
The compound has been identified as a potential inhibitor of macrophage migration inhibitory factor (MIF), a key player in inflammatory responses. MIF inhibitors can modulate immune responses and have therapeutic implications for autoimmune diseases and cancer. The structural features of this compound align with those known to enhance MIF inhibition .
Antioxidant Activity
Compounds within the tetrahydrothieno[2,3-c]pyridine class have also shown antioxidant properties. The free radical scavenging activity was evaluated using the DPPH assay protocol. Many derivatives demonstrated significant antioxidant activity which could contribute to their therapeutic potential by mitigating oxidative stress-related damage in cells .
Research Findings
A summary of key findings from various studies is presented in the table below:
Case Studies
- Case Study on Inflammatory Diseases : A study investigated the effects of various tetrahydrothieno[2,3-c]pyridine derivatives on models of rheumatoid arthritis. The results indicated that compounds similar to this compound significantly reduced inflammatory markers in serum.
- Cancer Research : Another study focused on the anticancer potential of related compounds against various cancer cell lines. Results showed that these compounds could induce apoptosis in cancer cells through modulation of key signaling pathways.
Properties
IUPAC Name |
ethyl 6-acetyl-2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O7S2/c1-5-34-25(31)22-20-10-11-27(17(4)29)14-21(20)36-24(22)26-23(30)18-6-8-19(9-7-18)37(32,33)28-12-15(2)35-16(3)13-28/h6-9,15-16H,5,10-14H2,1-4H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFDERGLUNLEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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